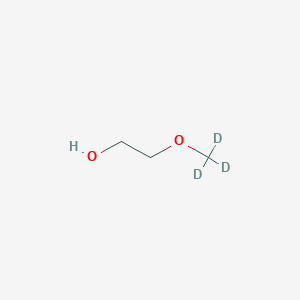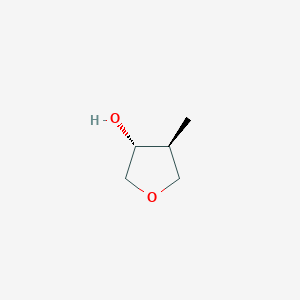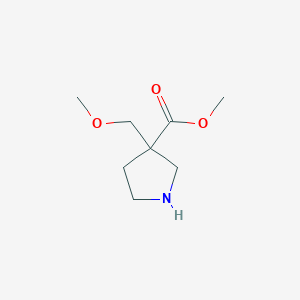
Sulfisozole
Übersicht
Beschreibung
Synthesis Analysis
Sulfisoxazole derivatives have been synthesized with 94% and 72–81% yields . Synthetic modifications of sulfathiazole derivatives have become an interesting approach to enhance their biological properties in line with their applications .
Molecular Structure Analysis
Sulfisoxazole, C11H13N3O3S, crystallizes in the orthorhombic system, space group Pbca .
Chemical Reactions Analysis
Sulfisoxazole derivatives have shown potent inhibitory activity against Gram-negative E. coli . The radical scavenging activities of these compounds were evaluated using DPPH radical assay .
Wissenschaftliche Forschungsanwendungen
Oxidation in Water Treatment
Sulfisoxazole, along with other sulfonamides, has been studied for its interaction with ferrate(VI), an environmentally friendly oxidant, in water treatment processes. Research by Sharma, Mishra, and Nesnas (2006) investigated the oxidation of sulfonamides, including sulfisoxazole, in water, demonstrating that ferrate(VI) can effectively remove sulfonamides and convert them to less toxic byproducts, which is significant for water purification and environmental protection (Sharma, Mishra, & Nesnas, 2006).
Clinical Analysis
Tseng and Smith (1994) developed a microtiter plate assay for sulfonamides, including sulfisoxazole, which is crucial for monitoring patients receiving these drugs. This assay is advantageous for its simplicity, rapidity, and suitability for measuring clinically relevant concentrations of sulfonamides in biological fluids (Tseng & Smith, 1994).
Degradation by Microorganisms
A study by Ricken et al. (2013) explored an unusual microbial strategy for eliminating sulfonamide antibiotics, including sulfisoxazole. They discovered that a specific microbial strain employed ipso-hydroxylation followed by fragmentation, resulting in the degradation of sulfisoxazole, highlighting a potential natural method for the removal of such antibiotics from the environment (Ricken et al., 2013).
Application in Cancer Research
Remarkably, sulfisoxazole has been identified as an inhibitor of small extracellular vesicles' secretion from breast cancer cells, as studied by Im et al. (2019). This discovery suggests its potential use in cancer therapy and provides insights into the mechanism of action of sulfisoxazole in the context of cancer cell biology (Im et al., 2019). Additionally, Shin et al. (2021) reported that sulfisoxazole can elicit a robust antitumor immune response in conjunction with immune checkpoint therapy, marking a significant step in cancer treatment research (Shin et al., 2021).
Environmental Monitoring
Kokoszka et al. (2021) applied an ultra-high-performance liquid chromatography coupled to tandem mass spectrometry method to detect sulfisoxazole in surface water. This study highlights the importance of monitoring sulfonamide antibiotics, including sulfisoxazole, in urban environments to assess their impact on public health and the environment (Kokoszka, Wilk, Felis, & Bajkacz, 2021).
Wirkmechanismus
Target of Action
Sulfisozole sodium, also known as this compound, primarily targets the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the bacterial synthesis of dihydrofolic acid, a vital component for bacterial growth and multiplication .
Mode of Action
this compound sodium acts as a competitive inhibitor of dihydropteroate synthetase . It inhibits the bacterial synthesis of dihydrofolic acid by preventing the condensation of the pteridine with para-aminobenzoic acid (PABA), a substrate of the enzyme dihydropteroate synthetase . This inhibition disrupts the production of dihydrofolic acid, thereby hindering bacterial growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound sodium is the synthesis of dihydrofolic acid in bacteria . By inhibiting the enzyme dihydropteroate synthetase, Sulfisoxazole sodium disrupts this pathway, leading to a deficiency of dihydrofolic acid. This deficiency, in turn, affects the downstream synthesis of nucleic acids and proteins, which are essential for bacterial growth and replication .
Result of Action
The molecular and cellular effects of Sulfisoxole sodium’s action primarily involve the inhibition of bacterial growth. By disrupting the synthesis of dihydrofolic acid, this compound sodium prevents the bacteria from producing essential components for their growth and replication . This results in the effective treatment of bacterial infections.
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Sulfisozole is a competitive inhibitor of the enzyme dihydropteroate synthetase . It inhibits bacterial synthesis of dihydrofolic acid by preventing the condensation of the pteridine with para-aminobenzoic acid (PABA), a substrate of the enzyme dihydropteroate synthetase .
Cellular Effects
Sulfisoxazole is used to treat or prevent many different types of infections caused by bacteria, such as bladder infections, ear infections, or meningitis . It can also cause side effects such as diarrhea, fever, chills, body aches, flu symptoms, cough, feeling short of breath, pale skin, joint pain, unusual bruising, fast or pounding heartbeat, blue lips or fingernails, feeling light-headed, fainting, swelling around your neck or throat, urinating more or less than usual, severe pain in your side or lower back, blood in your urine, nausea, stomach pain, low fever, loss of appetite, dark urine, clay-colored stools, jaundice (yellowing of the skin or eyes), fever, sore throat, and headache with a severe blistering, peeling, and red skin rash, agitation, confusion, unusual thoughts or behavior, or seizure (black-out or convulsions) .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a competitive inhibitor of the enzyme dihydropteroate synthetase . It inhibits bacterial synthesis of dihydrofolic acid by preventing the condensation of the pteridine with para-aminobenzoic acid (PABA), a substrate of the enzyme dihydropteroate synthetase .
Metabolic Pathways
This compound is involved in the metabolic pathway that inhibits bacterial synthesis of dihydrofolic acid . It prevents the condensation of the pteridine with para-aminobenzoic acid (PABA), a substrate of the enzyme dihydropteroate synthetase .
Eigenschaften
IUPAC Name |
sodium;(4-aminophenyl)sulfonyl-(1,2-oxazol-3-yl)azanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N3O3S.Na/c10-7-1-3-8(4-2-7)16(13,14)12-9-5-6-15-11-9;/h1-6H,10H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILJOTUZCTLKWTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)[N-]C2=NOC=C2.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N3NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-[3-(Ethanesulfonyl)phenyl]acetic acid](/img/structure/B1429246.png)
![Ethyl 5-((tert-butoxycarbonyl)amino)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1429250.png)


![N-(3-(3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-6,8-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidin-5-ylamino)phenyl)acetamide](/img/structure/B1429255.png)
![4-(2-Chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B1429257.png)